Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate
Overview
Description
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is a complex organic compound belonging to the class of benzo[d]thiazoles This compound is characterized by its unique structure, which includes an imino group, a methyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of ortho-aminothiophenol with a suitable carbonyl compound, such as methyl 2-bromoacetate, under basic conditions to form the benzo[d]thiazole core.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzo[d]thiazole derivative with an appropriate amine, such as methylamine, under dehydrating conditions.
Esterification: The carboxylate group is typically introduced through esterification reactions, where the benzo[d]thiazole derivative is treated with methanol in the presence of an acid catalyst.
Methanesulfonate Formation: Finally, the methanesulfonate ester is formed by reacting the esterified benzo[d]thiazole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxo derivatives of the benzo[d]thiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the imino group and the benzo[d]thiazole core is crucial for binding to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities. The methanesulfonate ester group enhances the solubility and bioavailability of the compound.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, while the benzo[d]thiazole core can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 2-Imino-3-methylbenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is unique due to the presence of the methanesulfonate ester group, which enhances its solubility and reactivity compared to similar compounds. This makes it more versatile for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methanesulfonic acid;methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.CH4O3S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11;1-5(2,3)4/h3-5,11H,1-2H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMQRJHYSWOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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